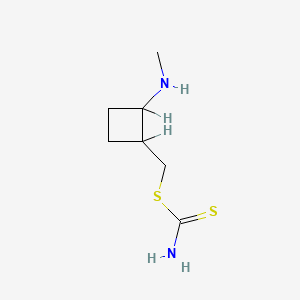
Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester is a chemical compound that belongs to the class of dithiocarbamates. Dithiocarbamates are characterized by the presence of a functional group with the general formula R2N−C(=S)−S−R.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester typically involves the reaction of a primary amine with carbon disulfide. The general reaction can be represented as follows: [ \text{RNH}_2 + \text{CS}_2 \rightarrow \text{R(H)NCS}_2\text{H} ] In this case, the primary amine is 2-(methylamino)cyclobutylamine, which reacts with carbon disulfide to form the desired dithiocarbamic acid ester .
Industrial Production Methods
Industrial production of dithiocarbamates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates typically leads to the formation of thiuram disulfides.
Reduction: Reduction reactions can convert dithiocarbamates back to their corresponding amines and carbon disulfide.
Substitution: Dithiocarbamates can undergo substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include thiuram disulfides from oxidation, primary amines from reduction, and various substituted dithiocarbamates from substitution reactions .
Scientific Research Applications
Dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the vulcanization of rubber and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester include other dithiocarbamates such as sodium diethyldithiocarbamate and zinc dimethyldithiocarbamate .
Uniqueness
Its ability to form stable complexes with transition metals makes it particularly valuable in coordination chemistry and industrial applications .
Properties
CAS No. |
63870-03-1 |
|---|---|
Molecular Formula |
C7H14N2S2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
[2-(methylamino)cyclobutyl]methyl carbamodithioate |
InChI |
InChI=1S/C7H14N2S2/c1-9-6-3-2-5(6)4-11-7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) |
InChI Key |
YKJINQAWWMZENP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC1CSC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















